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Compound of Interest

Compound Name: Fulvinol

Cat. No.: B12745291

Please Note: Initial searches for "Fulvinol" did not yield specific spectroscopic data. It is highly
probable that this is a misspelling of "Pulvinone," a structurally related fungal pigment for which
spectroscopic information is available. This guide will focus on the spectroscopic analysis of
Pulvinone.

This technical guide provides an in-depth overview of the spectroscopic analysis of Pulvinone,
a yellow crystalline solid belonging to the butenolide class of organic compounds. While
Pulvinone itself is not a natural product, its hydroxylated derivatives, known as aspulvinones,
are found in various fungal species such as Aspergillus terreus and the Larch Bolete
mushroom (Suillus grevillei).[1] These compounds are derived from the pulvinic acid pathway
and are of interest to researchers in natural product chemistry, mycology, and drug
development.[1]

Molecular Structure of Pulvinone

Pulvinone has the chemical formula C17H1203 and a molar mass of 264.280 g-mol~1. Its
structure features a 4-hydroxy-3-phenylfuran-2(5H)-one core with a benzylidene substituent at
the 5-position.

Caption: Chemical structure of Pulvinone.

Spectroscopic Analysis Workflow
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The structural characterization of Pulvinone and its derivatives is primarily achieved through a
combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry
(MS). The general workflow is outlined below.

Sample Preparation

Isolation of Pulvinone Derivative
(e.g., from Aspergillus terreus)

Dissolution in Deuterated Solvent
(e.g., DMSO-d6 for NMR)

Spectroscopic Analysis

NMR Data Acquisition Mass Spectrometry Analysis
(*H, 13C, COSY, HSQC, HMBC) (ESI-MS, GC-MS)

Data Processing and Elucidation

NMR Spectra Processing MS Data Analysis
(Chemical Shifts, Coupling Constants) (Molecular lon Peak, Fragmentation Pattern)

Structure Elucidation

Click to download full resolution via product page
Caption: General workflow for the spectroscopic analysis of Pulvinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of organic molecules.
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13C NMR Data for Pulvinone

The following table summarizes the reported 13C NMR chemical shifts for Pulvinone.[2][3]

Atom Chemical Shift (d) in ppm
C=0 168.5
C-O 164.2
C 158.1
C 132.4
CH 130.8
CH 129.5
CH 129.3
CH 129.0
C 128.8
CH 128.6
C 122.9
CH 116.3
C 100.9
'H NMR Data

While a complete, assigned *H NMR spectrum for the parent Pulvinone is not available in the

initial search results, analysis of structurally similar flavanones indicates that the spectrum

would show characteristic signals for the aromatic protons on the two phenyl rings and the

vinylic proton.[4]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition

of a compound by measuring the mass-to-charge ratio of its ions.
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Mass Spectrometry Data for Aspulvinone E

Aspulvinone E is a dihydroxylated derivative of Pulvinone. The table below presents the Liquid
Chromatography-Mass Spectrometry (LC-MS) data for this compound.[5]

Precursor Type m/z Relative Intensity (%)
[M+H]* 297.077057 100

Fragment 223.076538 55.44

Isotope 298.079376 14.78

Fragment 147.045029 9.08

Fragment 251.070908 8.97

Experimental Protocols
NMR Spectroscopy Protocol

A generalized protocol for acquiring NMR spectra of Pulvinone and its derivatives is as follows:

o Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in a suitable
deuterated solvent, such as DMSO-de.[2][3]

 Instrumentation: A high-field NMR spectrometer, typically 400 MHz or higher, is utilized for
data acquisition.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is recorded. The spectral
parameters, including spectral width and the number of scans, are optimized to achieve a
satisfactory signal-to-noise ratio.

e 1H NMR Acquisition: A standard *H NMR spectrum is acquired.

e 2D NMR Experiments: For complete and unambiguous assignment of all proton and carbon
signals, a suite of 2D NMR experiments is often necessary. These include COSY (Correlated
Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum
Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear
Multiple Bond Correlation) to determine long-range proton-carbon correlations.
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Mass Spectrometry (LC-MS) Protocol

A typical protocol for the LC-MS analysis of Pulvinone derivatives is detailed below:

o Sample Preparation: A dilute solution of the analyte is prepared in a solvent that is miscible
with the mobile phase, such as methanol or acetonitrile.

e Liquid Chromatography: The sample is injected into a liquid chromatography system,
commonly equipped with a C18 reversed-phase column. Separation is achieved using a
gradient elution with a binary solvent system, for instance, water (often containing a small
percentage of formic acid to aid ionization) and acetonitrile.

o Mass Spectrometry: The eluent from the LC column is introduced into the mass
spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for this
class of compounds.[5] To ensure the detection of a wide range of potential adducts and
fragments, data is typically acquired in both positive and negative ion modes. For accurate
mass measurements, which are crucial for determining the elemental composition, a high-
resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument is
employed.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12745291#spectroscopic-analysis-of-fulvinol-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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